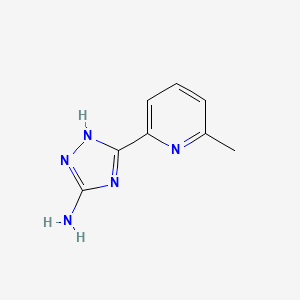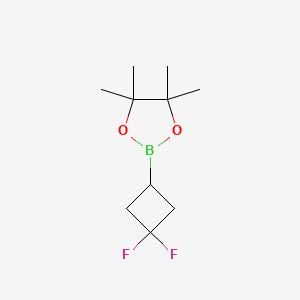
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorocyclobutyl group and a dioxaborolane moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanecarboxylic acid derivatives with boronic esters in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield difluorocyclobutyl derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluorocyclobutyl alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are important in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Medicine: It is explored for its potential in drug discovery, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism by which 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutylmethanol
- 3,3-Difluorocyclobutanecarboxylic acid
Uniqueness
Compared to similar compounds, 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluorocyclobutyl group and a dioxaborolane moiety. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable tool in the development of new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWVHJFQCEWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2769895.png)
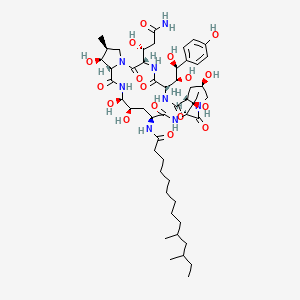
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
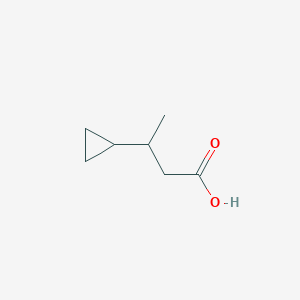
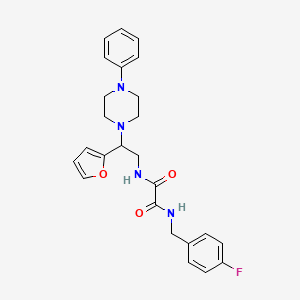

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)
![1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE](/img/structure/B2769911.png)
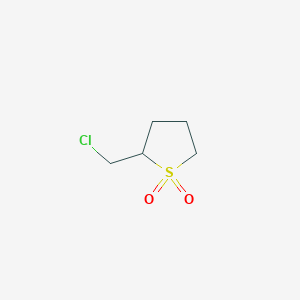
![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)
